molecular formula C24H21N5O3 B2562938 (6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione CAS No. 878452-30-3

(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione

Cat. No.: B2562938
CAS No.: 878452-30-3
M. Wt: 427.464
InChI Key: QAENBRVGRYNKFP-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione is a complex organic compound with a unique structure that includes multiple aromatic rings and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione typically involves multi-step organic reactions. The key steps include the formation of the imidazo[1,2-g]purine core, followed by the introduction of the benzyl and methylphenyl groups. Common reagents used in these reactions include benzyl bromide, methylphenyl ketone, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Shares structural similarities with the presence of benzylidene groups.

    (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one: Contains a similar aromatic ring system.

Uniqueness

(6E)-8-benzyl-1,3-dimethyl-6-[(4-methylphenyl)methylidene]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4,7-trione is unique due to its imidazo[1,2-g]purine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(8E)-6-benzyl-2,4-dimethyl-8-[(4-methylphenyl)methylidene]purino[7,8-a]imidazole-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3/c1-15-9-11-16(12-10-15)13-18-21(30)28(14-17-7-5-4-6-8-17)23-25-20-19(29(18)23)22(31)27(3)24(32)26(20)2/h4-13H,14H2,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAENBRVGRYNKFP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C3=NC4=C(N23)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C3=NC4=C(N23)C(=O)N(C(=O)N4C)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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